Parthenolide

Content Navigation

Parthenolide is the mandatory starting material for DMAPT, micheliolide, and ACT001 synthesis, and the only native sesquiterpene lactone retaining the C1-C10 epoxide essential for tubulin carboxypeptidase inhibition. Substituting with costunolide eliminates this target engagement. It covalently binds NF-κB p65 and selectively kills leukemia stem cells over normal hematopoietic cells. Procure exact parthenolide to avoid permeability and binding differences seen with water-soluble prodrugs.

- Covalent NF-κB inhibitor; selective AML stem cell toxicity.

- Enables high-yield Michael addition to dimethylamino-parthenolide.

- HPLC purity ≥98%; supplied with full analytical data.

- In stock for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

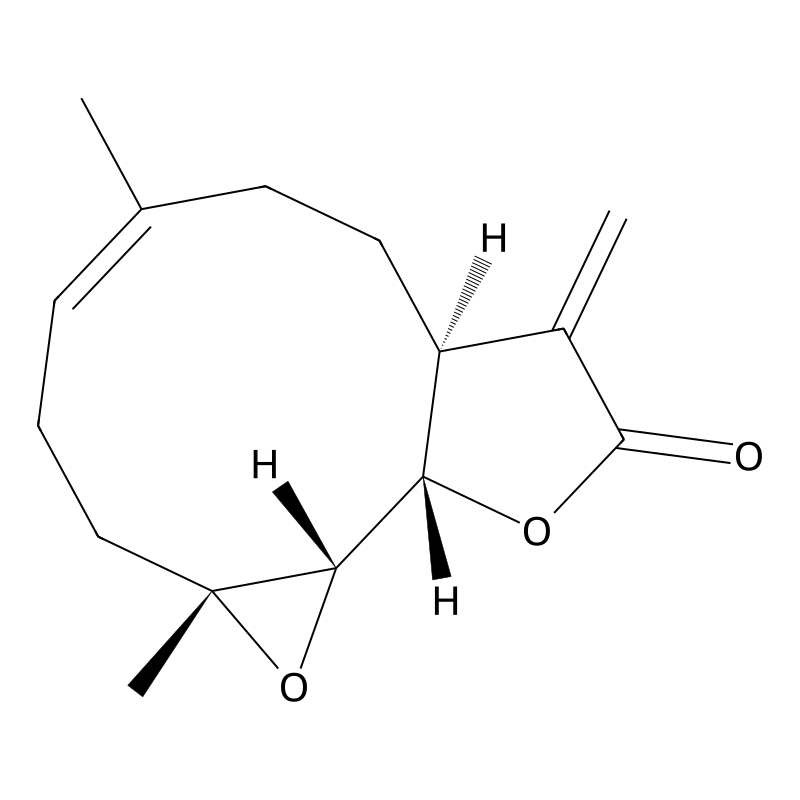

Parthenolide is a naturally occurring germacranolide sesquiterpene lactone characterized by an α-methylene-γ-lactone ring and a highly reactive C1-C10 epoxide. In industrial and academic procurement, it serves two primary functions: as a potent, covalent inhibitor of NF-κB and specific cancer stem cell populations for in vitro benchmarking, and as the indispensable synthetic precursor for water-soluble pharmaceutical analogs such as dimethylamino-parthenolide (DMAPT) and micheliolide. Its unique electrophilic profile, driven by the epoxide and lactone moieties, makes it a critical raw material for drug development and a standardized reference compound for botanical extract validation [1].

Research Fit

Substituting parthenolide with structurally similar sesquiterpene lactones, such as costunolide, fundamentally alters the compound's reactivity and target profile. The absence of the C1-C10 epoxide in analogs like costunolide eliminates specific secondary binding interactions, resulting in the complete loss of activity against targets like tubulin carboxypeptidase [1]. Furthermore, substituting raw parthenolide with its water-soluble prodrugs (e.g., DMAPT) in in vitro mechanistic assays alters cellular permeability and target engagement kinetics. Consequently, exact procurement of parthenolide is mandatory for semi-synthesis workflows and precise in vitro profiling where the native lipophilic structure is required.

Substitution Risk

Semi-Synthetic Yield for Advanced Analog Production

Parthenolide is the definitive starting material for the semi-synthesis of advanced, stable guaianolides like micheliolide and water-soluble prodrugs like DMAPT. Under acid-catalyzed transannular cyclization (e.g., using p-toluenesulfonic acid in dichloromethane), parthenolide is converted to micheliolide with highly efficient yields reaching 90%[1]. Attempting total de novo synthesis of these complex lactones results in sub-20% overall yields across 14 or more steps [2].

| Evidence Dimension | Synthesis yield for micheliolide / complex lactones |

| Target Compound Data | 90% yield via 1-step semi-synthesis from Parthenolide |

| Comparator Or Baseline | 16% yield via 14-step de novo total synthesis |

| Quantified Difference | >5.5x higher yield and 13 fewer steps |

| Conditions | Acid-catalyzed cyclization (p-TsOH in CH2Cl2) vs. multi-step total synthesis |

Procurement of parthenolide as a raw bulk precursor is commercially and practically essential for the scalable manufacturing of micheliolide and DMAPT.

DMAPT (LC-1): >1,000-fold higher solubility

Aqueous Solubility and Formulation Divergence

The native structure of parthenolide is highly lipophilic, exhibiting poor aqueous solubility (approx. 0.67 mg/mL with ultrasound), which limits its direct use in aqueous in vivo dosing models[1]. In contrast, its synthesized amine adduct, DMAPT, achieves 100- to 1000-fold higher aqueous solubility (up to 30 mg/mL in ethanol and >1.1 mg/mL in water at 40°C) . This stark solubility contrast dictates material selection: parthenolide must be procured for organic-phase synthesis or DMSO-solubilized in vitro assays, while DMAPT is required for aqueous in vivo formulations.

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | ~0.67 mg/mL (Parthenolide) |

| Comparator Or Baseline | >1.1 mg/mL to ~30 mg/mL (DMAPT) |

| Quantified Difference | 100- to 1000-fold increase in aqueous solubility for the analog |

| Conditions | Standard aqueous buffers / water at 40°C |

Prevents formulation failures by ensuring buyers select the lipophilic parent compound for synthesis/in vitro work and the DMAPT analog for in vivo aqueous dosing.

NEM: non-selective p65 and p50 alkylation

Epoxide-Dependent Target Engagement (TCP Inhibition)

The presence of the C1-C10 epoxide in parthenolide provides specific target engagement capabilities absent in closely related analogs. In comparative assays, parthenolide successfully inhibits Tubulin Carboxypeptidase (TCP) with an IC50 of 8 µM [1]. In contrast, costunolide, a structurally analogous sesquiterpene lactone lacking the epoxide group, demonstrates no inhibitory effect on TCP activity [1].

| Evidence Dimension | Tubulin Carboxypeptidase (TCP) Inhibition |

| Target Compound Data | IC50 = 8 µM |

| Comparator Or Baseline | Costunolide (No TCP inhibition) |

| Quantified Difference | Complete loss of target activity in the comparator |

| Conditions | In vitro cell-based TCP activity assay (HeLa cells) |

Proves that buyers cannot substitute parthenolide with cheaper or simpler sesquiterpene lactones if specific epoxide-mediated target engagement is required.

Reported activity significantly reduced vs PTL

Selective Eradication of Chemoresistant Stem Cells

Parthenolide demonstrates a unique capacity to selectively induce apoptosis in acute myelogenous leukemia (AML) stem and progenitor cells while sparing normal hematopoietic cells. Against cytarabine-resistant MV4-11 AML cell lines, parthenolide and its direct derivatives maintain potent cytotoxicity, whereas standard cytarabine fails to eradicate the leukemic stem cell population, showing IC50 values shifting from <0.03 µM in sensitive cells to >3.2 µM in resistant lines [1].

| Evidence Dimension | Efficacy against cytarabine-resistant AML cells |

| Target Compound Data | Maintains potent cytotoxicity against resistant LSCs |

| Comparator Or Baseline | Cytarabine (IC50 shifts from <0.03 µM to >3.2 µM, failing to clear LSCs) |

| Quantified Difference | >100-fold resistance shift for cytarabine; minimal resistance shift for parthenolide |

| Conditions | In vitro viability assays on cytarabine-resistant MV4-11 AML cell lines |

Validates parthenolide as an essential benchmark compound for oncology researchers developing therapies for chemoresistant cancer stem cells.

Semi-Synthesis of Advanced Guaianolides

Parthenolide is the optimal bulk starting material for the high-yield production of micheliolide, DMAPT, and ACT001 via acid-catalyzed cyclization and Michael addition, bypassing the low yields of de novo synthesis [1].

In Vitro Cancer Stem Cell Benchmarking

Due to its selective toxicity toward leukemia stem cells (LSCs) over normal hematopoietic cells, it is the preferred reference standard in assays evaluating novel therapies for cytarabine-resistant AML [2].

Covalent NF-κB Pathway Inhibition

Utilized as a highly specific, cell-permeable tool compound in immunological research to covalently bind the p65 subunit of NF-κB, blocking DNA binding and pro-inflammatory cytokine release [3].

Botanical Standardization and Quality Control

Procured as an analytical reference standard for the quantification and quality assurance of Feverfew (Tanacetum parthenium) extracts in the dietary supplement and phytopharmaceutical industries [4].

Application Fit Matrix

References

- [1] Recent advances on the structural modification of parthenolide and its derivatives as anticancer agents. CJNM, 2022.

- [2] Acute myeloid leukemia cells require 6-phosphogluconate dehydrogenase for cell growth and NADPH-dependent metabolic reprogramming. Harvard, 2017.

- [3] Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. PMC - NIH, 2021.

- [4] Exploring the Phytochemistry, Signaling Pathways, and Mechanisms of Action of Tanacetum parthenium (L.) Sch.Bip. PMC, 2024.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

2: Jeyamohan S, Moorthy RK, Kannan MK, Arockiam AJ. Parthenolide induces apoptosis and autophagy through the suppression of PI3K/Akt signaling pathway in cervical cancer. Biotechnol Lett. 2016 Aug;38(8):1251-60. doi: 10.1007/s10529-016-2102-7. PubMed PMID: 27099069.

3: Hartman ML, Talar B, Sztiller-Sikorska M, Nejc D, Czyz M. Parthenolide induces MITF-M downregulation and senescence in patient-derived MITF-M(high) melanoma cell populations. Oncotarget. 2016 Feb 23;7(8):9026-40. doi: 10.18632/oncotarget.7030. PubMed PMID: 26824319; PubMed Central PMCID: PMC4891023.

4: Majdi M, Abdollahi MR, Maroufi A. Parthenolide accumulation and expression of genes related to parthenolide biosynthesis affected by exogenous application of methyl jasmonate and salicylic acid in Tanacetum parthenium. Plant Cell Rep. 2015 Nov;34(11):1909-18. doi: 10.1007/s00299-015-1837-2. PubMed PMID: 26183953.

5: Tsai TY, Lou SL, Cheng KS, Wong KL, Wang ML, Su TH, Chan P, Leung YM. Repressed Ca(2+) clearance in parthenolide-treated murine brain bEND.3 endothelial cells. Eur J Pharmacol. 2015 Dec 15;769:280-6. doi: 10.1016/j.ejphar.2015.11.031. PubMed PMID: 26607466.

6: Liu W, Wang X, Sun J, Yang Y, Li W, Song J. Parthenolide suppresses pancreatic cell growth by autophagy-mediated apoptosis. Onco Targets Ther. 2017 Jan 23;10:453-461. doi: 10.2147/OTT.S117250. PubMed PMID: 28176967; PubMed Central PMCID: PMC5271392.

7: Zhao AQ, Zhao JH, Zhang SQ, Pan YY, Huo XL. Determination of parthenolide in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2016 Feb 5;119:99-103. doi: 10.1016/j.jpba.2015.11.039. PubMed PMID: 26678176.

8: Taleghani A, Nasseri MA, Iranshahi M. Synthesis of dual-action parthenolide prodrugs as potent anticancer agents. Bioorg Chem. 2017 Feb 1. pii: S0045-2068(16)30350-9. doi: 10.1016/j.bioorg.2017.01.020. [Epub ahead of print] PubMed PMID: 28215600.

9: Yang C, Yang QO, Kong QJ, Yuan W, Ou Yang YP. Parthenolide Induces Reactive Oxygen Species-Mediated Autophagic Cell Death in Human Osteosarcoma Cells. Cell Physiol Biochem. 2016;40(1-2):146-154. PubMed PMID: 27855364.

10: Jang YJ, Back MJ, Fu Z, Lee JH, Won JH, Ha HC, Lee HK, Jang JM, Choi JM, Kim DK. Protective effect of sesquiterpene lactone parthenolide on LPS-induced acute lung injury. Arch Pharm Res. 2016 Dec;39(12):1716-1725. doi: 10.1007/s12272-016-0716-x. PubMed PMID: 27757770.

11: Wang D, Wang H, Fu S, Cheng X, Yang F, Zhang Q, Li Y, Xue Z, Zhang L, Huang W, Yang L, Na D, Da Y, Kong Y, Zhang R. Parthenolide ameliorates Concanavalin A-induced acute hepatitis in mice and modulates the macrophages to an anti-inflammatory state. Int Immunopharmacol. 2016 Sep;38:132-8. doi: 10.1016/j.intimp.2016.05.024. PubMed PMID: 27270078.

12: Mahajan VK, Sharma V, Gupta M, Chauhan PS, Mehta KS, Garg S. Parthenium dermatitis: is parthenolide an effective choice for patch testing? Contact Dermatitis. 2014 Jun;70(6):340-3. doi: 10.1111/cod.12194. PubMed PMID: 24617958.

13: Liu Q, Manzano D, Tanić N, Pesic M, Bankovic J, Pateraki I, Ricard L, Ferrer A, de Vos R, van de Krol S, Bouwmeester H. Elucidation and in planta reconstitution of the parthenolide biosynthetic pathway. Metab Eng. 2014 May;23:145-53. doi: 10.1016/j.ymben.2014.03.005. PubMed PMID: 24704560.

14: Lu C, Wang W, Jia Y, Liu X, Tong Z, Li B. Inhibition of AMPK/autophagy potentiates parthenolide-induced apoptosis in human breast cancer cells. J Cell Biochem. 2014 Aug;115(8):1458-66. doi: 10.1002/jcb.24808. PubMed PMID: 24619908.

15: Al-Fatlawi AA, Al-Fatlawi AA, Irshad M, Rahisuddin, Ahmad A. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines. Pharm Biol. 2015 Jan;53(1):104-9. doi: 10.3109/13880209.2014.911919. PubMed PMID: 25289524.

16: de Carvalho LS, Fontes LB, Gazolla MC, Dias DD, Juliano MA, Macedo GC, Otávio do Amaral Corrêa J, Da Silva Filho AA. Parthenolide Modulates Immune Response in Cells from C57BL/6 Mice Induced with Experimental Autoimmune Encephalomyelitis. Planta Med. 2016 Dec 20. doi: 10.1055/s-0042-122783. [Epub ahead of print] PubMed PMID: 27997959.

17: Nam YJ, Lee DH, Lee MS, Lee CS. Sesquiterpene lactone parthenolide attenuates production of inflammatory mediators by suppressing the Toll-like receptor-4-mediated activation of the Akt, mTOR, and NF-κB pathways. Naunyn Schmiedebergs Arch Pharmacol. 2015 Sep;388(9):921-30. doi: 10.1007/s00210-015-1132-3. PubMed PMID: 25971793.

18: Farzadfar S, Zarinkamar F, Behmanesh M, Hojati M. Magnesium and manganese interactively modulate parthenolide accumulation and the antioxidant defense system in the leaves of Tanacetum parthenium. J Plant Physiol. 2016 Sep 1;202:10-20. doi: 10.1016/j.jplph.2016.06.017. PubMed PMID: 27450490.

19: Materazzi S, Benemei S, Fusi C, Gualdani R, De Siena G, Vastani N, Andersson DA, Trevisan G, Moncelli MR, Wei X, Dussor G, Pollastro F, Patacchini R, Appendino G, Geppetti P, Nassini R. Parthenolide inhibits nociception and neurogenic vasodilatation in the trigeminovascular system by targeting the TRPA1 channel. Pain. 2013 Dec;154(12):2750-8. doi: 10.1016/j.pain.2013.08.002. PubMed PMID: 23933184; PubMed Central PMCID: PMC3843982.

20: Carlisi D, D'Anneo A, Martinez R, Emanuele S, Buttitta G, Di Fiore R, Vento R, Tesoriere G, Lauricella M. The oxygen radicals involved in the toxicity induced by parthenolide in MDA-MB-231 cells. Oncol Rep. 2014 Jul;32(1):167-72. doi: 10.3892/or.2014.3212. PubMed PMID: 24859613.

Explore Compound Types